2-Methanesulfonyl-5-nitrobenzonitrile
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Overview
Description
2-Methanesulfonyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4S. It is characterized by the presence of a methanesulfonyl group and a nitro group attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methanesulfonyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-Methanesulfonyl-5-nitrobenzonitrile is used in scientific research for various purposes:
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or proteins. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as an electrophile in substitution reactions . These interactions can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific context of its use .
Comparison with Similar Compounds
2-Methanesulfonyl-5-nitrobenzonitrile can be compared with other benzonitrile derivatives, such as:
Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.
2-Chloro-5-nitrobenzonitrile: A related compound with a chloro group instead of a methanesulfonyl group, used in similar synthetic applications.
2-Amino-5-nitrobenzonitrile: A derivative with an amino group, used in the synthesis of pharmaceuticals and dyes.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
IUPAC Name |
2-methylsulfonyl-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-15(13,14)8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEUADHWTAXVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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